

Structural Basis of AS2553627 JAK Inhibition: A Technical Guide

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Compound of Interest

Compound Name: AS2553627

Cat. No.: B605612

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Abstract

AS2553627 is a potent, small-molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. This technical guide provides a comprehensive overview of the structural basis of its inhibitory activity, detailing its mechanism of action, quantitative inhibitory profile, and the experimental methodologies used for its characterization. While crystallographic data of **AS2553627** in complex with a JAK kinase is not publicly available, this guide synthesizes the existing data to infer its binding mode and functional consequences. Detailed protocols for key in vitro and cell-based assays are provided to enable further research and development of this and similar compounds.

Introduction to JAK Inhibition and AS2553627

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a multitude of inflammatory and autoimmune diseases, as well as certain cancers. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.

AS2553627 has been identified as a novel and potent pan-JAK inhibitor.^{[1][2]} It has demonstrated efficacy in preclinical models of transplant rejection, highlighting its potential as

an immunomodulatory agent.^[1] This document aims to provide an in-depth technical understanding of its interaction with JAK kinases.

Quantitative Inhibitory Profile of AS2553627

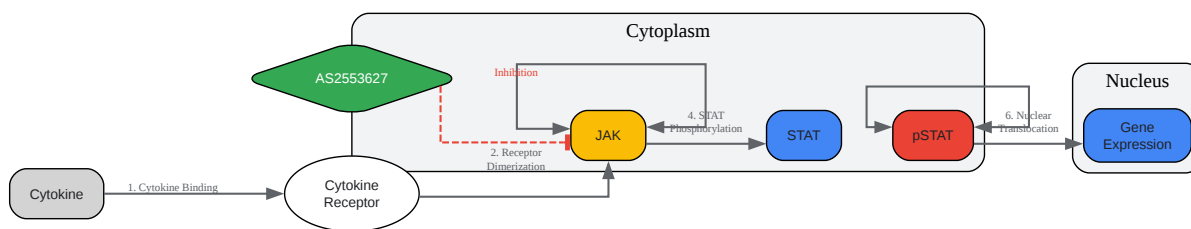
AS2553627 exhibits potent inhibitory activity across the JAK family, as demonstrated by its low nanomolar half-maximal inhibitory concentrations (IC₅₀). Its activity has also been confirmed in cell-based assays, indicating its ability to penetrate cell membranes and engage its intracellular targets.

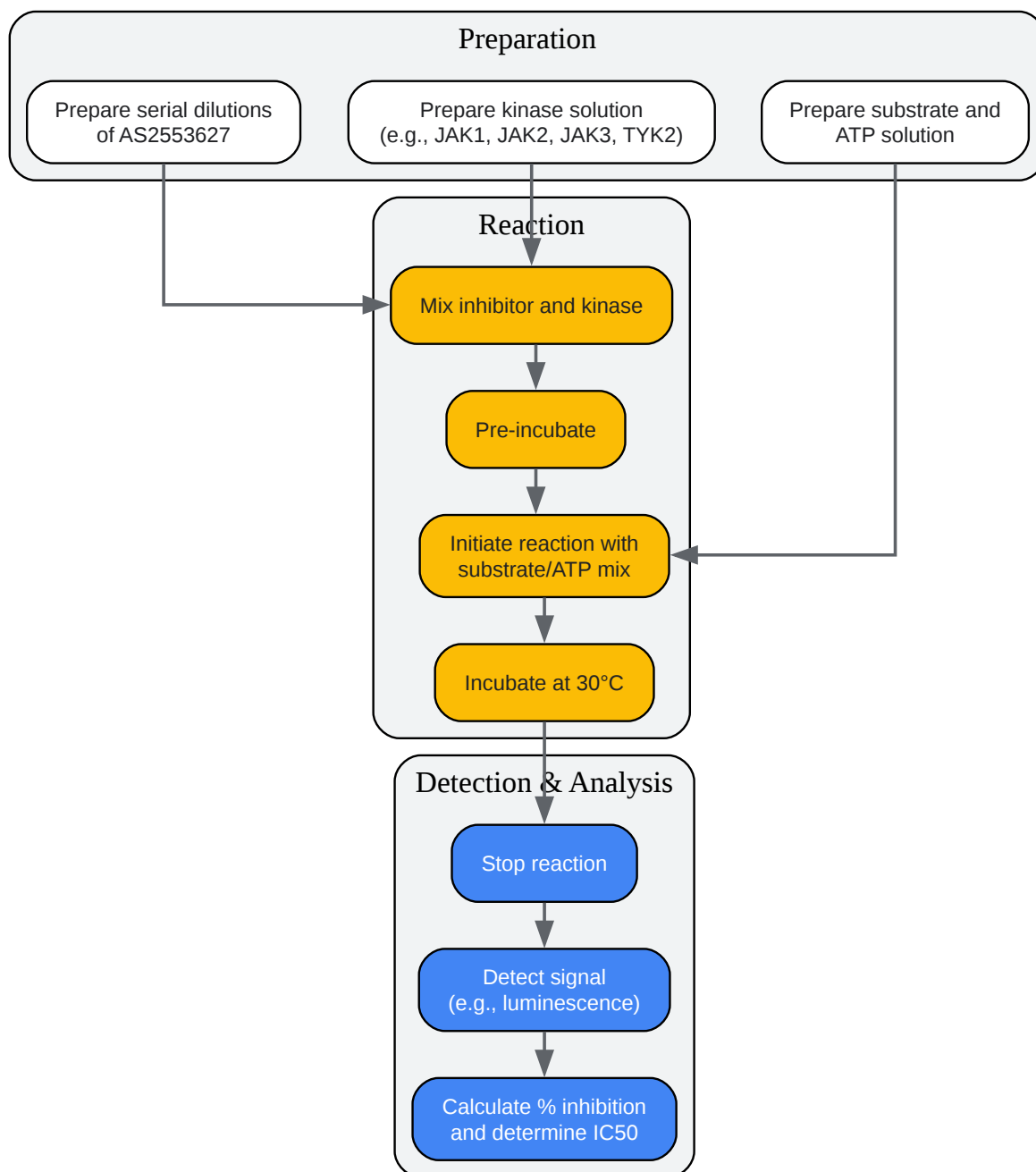
Target	Assay Type	IC ₅₀ (nM)
JAK1	In vitro kinase assay	0.46 ^[2]
JAK2	In vitro kinase assay	0.30 ^[2]
JAK3	In vitro kinase assay	0.14 ^[2]
TYK2	In vitro kinase assay	2.0 ^[2]
IL-2 Stimulated Human T-Cell Proliferation	Cell-based assay	2.4 ^[2]
IL-2 Stimulated Rat T-Cell Proliferation	Cell-based assay	4.3 ^[2]

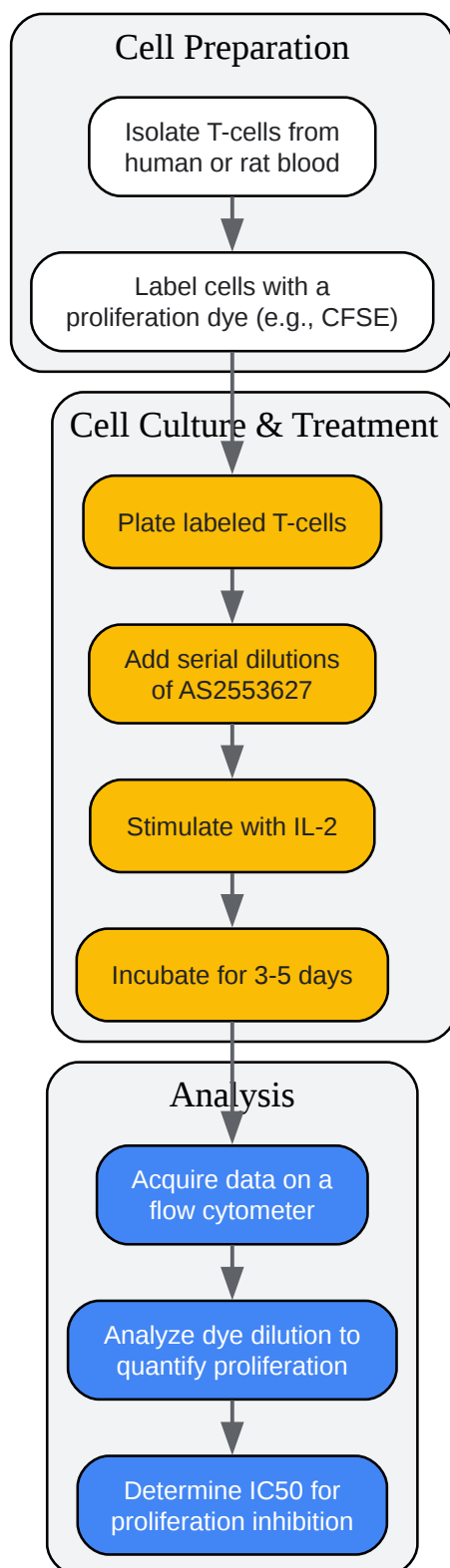
Structural Basis of Inhibition (Inferred)

While a definitive co-crystal structure of **AS2553627** with a JAK kinase has not been reported, its mechanism of action can be inferred from its chemical structure and the known binding modes of other JAK inhibitors. **AS2553627** is a small molecule inhibitor, and like most current JAK inhibitors, it is likely an ATP-competitive inhibitor that targets the highly conserved ATP-binding pocket of the kinase domain.

The general mechanism of ATP-competitive JAK inhibition involves the inhibitor occupying the space normally taken by ATP, thereby preventing the phosphorylation of the kinase itself and its downstream substrates. This blockade of the catalytic activity of JAKs disrupts the entire JAK-STAT signaling cascade.







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References

- 1. AS2553627, a novel JAK inhibitor, prevents chronic rejection in rat cardiac allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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